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Compound of Interest

Compound Name: 4-Bromopyrimidine

Cat. No.: B1314319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromopyrimidine. Due to the limited availability of published experimental spectra for 4-
bromopyrimidine in readily accessible databases, this document presents a combination of

confirmed molecular properties and predicted spectroscopic data based on the analysis of

analogous compounds. This guide is intended to serve as a valuable resource for researchers

in drug development and other scientific fields who are working with or synthesizing this

compound.

Molecular and Physical Properties
4-Bromopyrimidine is a halogenated derivative of pyrimidine with the molecular formula

C₄H₃BrN₂. Its key identifiers and properties are summarized below.

Property Value Source

Molecular Formula C₄H₃BrN₂ PubChem[1]

Molecular Weight 158.98 g/mol PubChem[1]

Exact Mass 157.94796 Da PubChem[1]

CAS Number 31462-56-3 PubChem[1]
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Spectroscopic Data
Disclaimer: Experimental spectroscopic data for 4-bromopyrimidine is not readily available in

public scientific databases. The following tables summarize predicted data based on the known

structure of 4-bromopyrimidine and spectral data from analogous compounds such as other

halopyrimidines and brominated aromatic heterocycles. These values should be used as

estimations and for preliminary characterization. Experimental verification is highly

recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.9 Doublet ~1.5 H-2

~8.6 Doublet ~5.0 H-6

~7.5 Doublet of Doublets ~5.0, ~1.5 H-5

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~160 C-2

~158 C-6

~150 C-4

~125 C-5

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

1580-1550 Strong C=N stretching vibrations

1500-1400 Strong
Aromatic C=C stretching

vibrations

1200-1000 Medium In-plane C-H bending

850-750 Strong Out-of-plane C-H bending

~600 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
Predicted Mass Spectrometry Data

The mass spectrum of 4-bromopyrimidine is expected to show a characteristic isotopic

pattern for a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br

and ⁸¹Br, with near-equal natural abundance. This results in two molecular ion peaks of similar

intensity separated by 2 m/z units.

m/z Relative Intensity (%) Assignment

158 ~98 [M]⁺ (with ⁷⁹Br)

160 100 [M+2]⁺ (with ⁸¹Br)

79 Variable [C₄H₃N₂]⁺ (Loss of Br)

Experimental Protocols
The following sections detail the general experimental methodologies for obtaining the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of 4-bromopyrimidine (typically 5-10 mg) is dissolved in

approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is

added for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for

example, a 500 MHz instrument.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range of aromatic protons, and a relaxation

delay to ensure quantitative integration if needed.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 4-bromopyrimidine, the potassium bromide

(KBr) pellet method is common. A small amount of the sample is ground to a fine powder

with anhydrous KBr. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate.

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr

pellet) is first recorded. The sample is then placed in the beam path, and the sample

spectrum is acquired. The instrument software automatically subtracts the background

spectrum to produce the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid

chromatograph (LC-MS) for mixture analysis and separation prior to detection.

Ionization Method: Electron Ionization (EI) is a common technique for relatively small, volatile

organic molecules. In EI, high-energy electrons bombard the sample molecules, causing

them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An ion detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound like 4-
bromopyrimidine can be visualized as follows:
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromopyrimidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1314319#spectroscopic-data-for-4-bromopyrimidine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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